Cyclohexylmethyl dihydrogen phosphate

Description

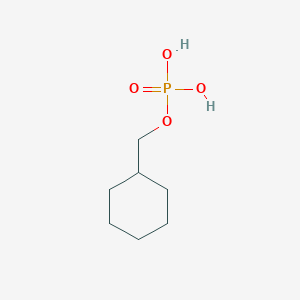

Cyclohexylmethyl dihydrogen phosphate is an organophosphate ester characterized by a cyclohexylmethyl group bonded to a dihydrogen phosphate moiety. Organophosphates like this are typically synthesized via reactions between phosphoric acid and alcohol derivatives, as seen in the preparation of phosphate buffer solutions (e.g., potassium/sodium dihydrogen phosphate blends) . Such compounds are pivotal in industrial and biochemical applications due to their acidity, solubility, and ability to participate in hydrogen bonding or anion recognition .

Properties

Molecular Formula |

C7H15O4P |

|---|---|

Molecular Weight |

194.17 g/mol |

IUPAC Name |

cyclohexylmethyl dihydrogen phosphate |

InChI |

InChI=1S/C7H15O4P/c8-12(9,10)11-6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,8,9,10) |

InChI Key |

QUZVAIKJPJZITE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)COP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexylmethyl dihydrogen phosphate can be synthesized through the reaction of cyclohexylmethanol with phosphoric acid. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the phosphate ester. The reaction conditions often include heating the mixture to promote esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexylmethyl dihydrogen phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexylmethyl phosphate derivatives.

Reduction: Reduction reactions can convert the phosphate group to other functional groups.

Substitution: The dihydrogen phosphate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and alcohols can react with the phosphate group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexylmethyl phosphate, while substitution reactions can produce various cyclohexylmethyl derivatives.

Scientific Research Applications

Cyclohexylmethyl dihydrogen phosphate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

Biology: The compound can be used in studies involving phosphate metabolism and enzyme interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cyclohexylmethyl dihydrogen phosphate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The phosphate group can participate in phosphorylation reactions, which are crucial in various biochemical pathways. The cyclohexylmethyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexyl Diphenyl Phosphate

- Molecular Structure : Cyclohexyl diphenyl phosphate (C₁₈H₂₁O₄P) features a cyclohexyl group and two phenyl substituents, contrasting with the single cyclohexylmethyl group in Cyclohexylmethyl dihydrogen phosphate.

- Properties : The bulky phenyl groups in Cyclohexyl diphenyl phosphate increase hydrophobicity and reduce solubility in polar solvents compared to the more polar dihydrogen phosphate .

- Applications : Phenyl-substituted phosphates are often used as flame retardants or plasticizers, whereas dihydrogen phosphates are more common in buffering and catalysis .

Table 1: Structural and Physical Properties Comparison

*Inferred properties based on structural analogs.

Inorganic Dihydrogen Phosphates (Li, Na, K Salts)

- Acidity and Buffering: Inorganic salts like potassium dihydrogen phosphate (KH₂PO₄) exhibit strong buffering capacity in pH 5–8, critical in biochemical assays . This compound, being organic, may have reduced buffering range but enhanced lipid solubility for niche applications.

- Market Trends : Lithium dihydrogen phosphate dominates battery electrolytes (2025–2031 CAGR ~8.5%), while potassium variants are preferred in agriculture and food preservation . Organic phosphates like this compound may find use in specialized industrial catalysis or drug delivery.

Table 2: Application Comparison of Dihydrogen Phosphates

Phosphonate Esters (e.g., Cyclohexyl Methylphosphonate)

- Functional Group Difference : Phosphonates (C-P-O bonds) vs. phosphates (O-P-O bonds) exhibit higher hydrolytic stability. Cyclohexyl methylphosphonate (C₈H₁₇O₃P) is less acidic (pKa ~2–3) compared to dihydrogen phosphates (pKa ~1–2) .

- Binding Affinity : Macrocyclic receptors show logβ₁₂ = 10.51 for dihydrogen phosphate vs. 8.46 for acetate, highlighting phosphate’s superior anion recognition. Steric hindrance from cyclohexyl groups may reduce binding efficiency in Cyclohexylmethyl derivatives .

Table 3: Binding Constants and Reactivity

Research Findings and Industrial Implications

- Synthesis Challenges: this compound’s synthesis likely mirrors methods for analogous phosphates, involving cyclohexylmethanol and phosphoric acid under controlled pH .

- Steric Effects : Bulky cyclohexyl groups may hinder interactions in anion-binding applications but improve thermal stability for industrial uses .

- Market Potential: While inorganic phosphates dominate volume-driven markets, organic variants like this compound could target high-value sectors like pharmaceuticals or advanced materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.